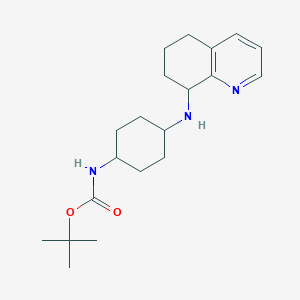
4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine, fluorine, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
作用机制
The mechanism of action of 4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease processes. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Chloro-2-(3-chlorophenyl)-5-fluoropyrimidine: Lacks the methyl group at the 6-position.
2-(3-Chlorophenyl)-5-fluoro-6-methylpyrimidine: Lacks the chlorine atom at the 4-position.
4-Chloro-5-fluoro-6-methylpyrimidine: Lacks the 3-chlorophenyl group.
Uniqueness
4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of both chlorine and fluorine atoms, along with the methyl group, can influence the compound’s reactivity and interaction with biological targets.
属性
分子式 |
C11H7Cl2FN2 |
|---|---|
分子量 |
257.09 g/mol |
IUPAC 名称 |
4-chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C11H7Cl2FN2/c1-6-9(14)10(13)16-11(15-6)7-3-2-4-8(12)5-7/h2-5H,1H3 |
InChI 键 |
FVEHHQADEKPEJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)C2=CC(=CC=C2)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
![4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine](/img/structure/B12072678.png)







![[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine](/img/structure/B12072737.png)
![4-[(Oxan-4-yl)methanesulfonyl]aniline](/img/structure/B12072741.png)

![O-[2-(3-chlorophenyl)ethyl]hydroxylamine](/img/structure/B12072752.png)
